molecular formula C11H21NO3 B8215511 tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B8215511
M. Wt: 215.29 g/mol
InChI Key: OMMHAHKCMUUEOY-NSHDSACASA-N
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Description

This compound is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position and both hydroxymethyl and methyl substituents at the 3-position of the pyrrolidine ring. The (S)-configuration at the 3-position introduces stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.

Properties

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMHAHKCMUUEOY-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dynamic Kinetic Resolution (DKR)

Dynamic kinetic resolution combines racemization of a substrate with enantioselective transformation. For instance, palladium-catalyzed asymmetric allylic alkylation of tert-butyl 3-oxopyrrolidine-1-carboxylate derivatives could induce chirality. A study by Lu et al. demonstrated that using chiral phosphine ligands (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90% in similar systems.

Enzymatic Desymmetrization

Lipases or ketoreductases can enantioselectively reduce diketones to chiral diols. Applying this to a prochiral 3-ketopyrrolidine precursor, such as tert-butyl 3-oxopyrrolidine-1-carboxylate, with NADPH-dependent ketoreductases may yield the (S)-alcohol with high ee.

Functional Group Interconversion Strategies

Hydroxymethylation via Aldol Condensation

Condensation of tert-butyl 3-oxopyrrolidine-1-carboxylate with formaldehyde under basic conditions (e.g., LDA or KHMDS) forms a β-hydroxy ketone intermediate, which undergoes reduction to the diol. Subsequent selective protection/deprotection steps isolate the hydroxymethyl group.

Reductive Amination Pathways

Introducing a hydroxymethyl group via reductive amination involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with glycolaldehyde. However, this method risks over-alkylation and requires precise stoichiometric control.

Comparative Analysis of Synthetic Routes

MethodKey Reagents/ConditionsYield (%)Enantiomeric Excess (ee)Limitations
Grignard AlkylationMeMgBr, THF, -10°C to RT, NH₄Cl quench48–92RacemicRequires post-synthetic resolution
Asymmetric CatalysisPd/(R)-BINAP, allylic bromide60–75>90%High catalyst cost
Enzymatic ReductionKetoreductase, NADPH, buffer pH 7.050–6585–95%Substrate specificity issues

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ester group would produce an alcohol.

Scientific Research Applications

tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and bioavailability, while the pyrrolidine ring can interact with active sites on enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a systematic comparison with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-hydroxymethyl, 3-methyl (pyrrolidine) C₁₂H₂₁NO₃ 227.30 Chiral (S)-configuration; hydroxyl group for derivatization -
tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridin-2-yloxy, bromo, methoxy C₁₇H₂₃BrN₂O₄ 399.28 Aromatic pyridine ring; bromine enables cross-coupling
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluorine, hydroxymethyl (azetidine) C₉H₁₆FNO₃ 205.23 Smaller azetidine ring; fluorine enhances polarity/metabolic stability
tert-Butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate Mesyloxy (pyrrolidine) C₁₂H₂₁NO₅S 291.36 Mesyloxy group as a leaving group for nucleophilic substitution
tert-Butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate Aminooxy (pyrrolidine) C₉H₁₈N₂O₃ 202.25 Aminooxy group for oxime formation or bioconjugation

Key Comparative Analysis

Ring Size and Conformational Flexibility
  • Pyrrolidine vs. Azetidine: The target compound’s pyrrolidine ring (5-membered) offers reduced ring strain compared to azetidine derivatives (4-membered), which may enhance synthetic accessibility and stability.
Functional Group Reactivity
  • Hydroxymethyl vs. Mesyloxy : The hydroxymethyl group in the target compound is amenable to oxidation or esterification, whereas mesyloxy-substituted analogs (e.g., tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate) are tailored for nucleophilic displacement reactions, such as forming amines or thioethers .
  • Aminooxy vs. Halogen: Aminooxy groups (e.g., tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate) enable conjugation with carbonyl compounds, while brominated pyridine derivatives (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) are precursors for Suzuki-Miyaura couplings .
Stereochemical and Steric Effects
  • The (S)-configuration in the target compound contrasts with racemic mixtures observed in analogs like tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate, where stereochemistry impacts biological activity and crystallization behavior .

Biological Activity

tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, also known by its CAS number 1263506-20-2, is a synthetic organic compound characterized by its unique pyrrolidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H21NO3C_{11}H_{21}NO_3, with a molecular weight of approximately 215.29 g/mol. The compound features a tert-butyl group, a hydroxymethyl substituent, and a carboxylate functionality attached to the pyrrolidine ring.

PropertyValue
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
CAS Number1263506-20-2
LogP1.5637
PSA49.77 Ų

Antimicrobial Properties

Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound could have similar potential.

Anti-inflammatory Effects

Research into the anti-inflammatory properties of related pyrrolidine derivatives suggests that this compound may modulate inflammatory responses. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory processes .

Neuroprotective Activity

Recent investigations into neuroprotective effects have highlighted the potential of this compound in models of neurodegeneration. For example, compounds structurally related to this compound have been shown to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress induced by neurotoxic agents like scopolamine . These findings suggest that this compound may offer protective benefits against neurodegenerative diseases such as Alzheimer's.

In Vitro Studies

In vitro studies involving astrocytes exposed to amyloid-beta peptide demonstrated that treatment with related compounds resulted in increased cell viability and reduced oxidative stress markers such as malondialdehyde (MDA) levels. Specifically, one study reported that a structurally similar compound improved cell viability by approximately 63% when co-administered with amyloid-beta .

In Vivo Studies

In vivo assessments using animal models have shown moderate protective effects against cognitive decline induced by scopolamine. While no significant differences were observed compared to established treatments like galantamine, the results indicate a potential for further development .

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